- Structure-Activity Relationships of a Series of Analogs of the Octadecaneuropeptide ODN on Calcium Mobilization in Rat Astrocytes, Journal of Medicinal Chemistry, 1998, 41(23), 4433-4438
Cas no 95237-86-8 (L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-)
95237-86-8 structure
Product Name:L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-
CAS-Nr.:95237-86-8
MF:C81H138N24O29
MW:1912.10583925247
CID:808760
Update Time:2024-03-01
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-
- ANXIETY PEPTIDE
- Anxiety Peptide, Octadecaneuropeptide, ODN
- GLN-ALA-THR-VAL-GLY-ASP-VAL-ASN-THR-ASP-ARG-PRO-GLY-LEU-LEU-ASP-LEU-LYS
- L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-
- Octadecaneuropeptide
- ODNP
- L-Glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-α-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-α-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-α-aspartyl-L-leucyl-L-lysine (ACI)
- L
- 108: PN: US20040048248 SEQID: 119 unclaimed sequence
- 158: PN: WO0125436 TABLE: 32 unclaimed sequence
- 96: PN: US20040029140 SEQID: 96 unclaimed sequence
- Anxiety peptide (rat)
- DBI(33-50) (rat)
- Diazepam-binding inhibitor(33-50) (rat)
- Endozepine octadecaneuropeptide
-
- Inchi: 1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1
- InChI-Schlüssel: PTVIBIVJSXWMPT-FGSANIJTSA-N
- Lächelt: C(N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)O)CCCCN)(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](C)NC(=O)[C@@H](N)CCC(=O)N
Berechnete Eigenschaften
- Genaue Masse: 1911.01000
- Monoisotopenmasse: 1911.006155
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 29
- Anzahl der Akzeptoren für Wasserstoffbindungen: 53
- Schwere Atomanzahl: 134
- Anzahl drehbarer Bindungen: 81
- Komplexität: 4130
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 18
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 876
Experimentelle Eigenschaften
- Dichte: 1.49
- Brechungsindex: 1.644
- PSA: 875.69000
- LogP: -0.21760
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Sicherheitsinformationen
- RTECS:OL5628000
- Lagerzustand:-15°C
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX44874-1mg |
Anxiety Peptide acetate salt H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH acetate salt |
95237-86-8 | > 95% | 1mg |
$422.00 | 2024-07-18 | |
| A2B Chem LLC | AX44874-5mg |
Anxiety Peptide acetate salt H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH acetate salt |
95237-86-8 | > 95% | 5mg |
$753.00 | 2024-07-18 | |
| A2B Chem LLC | AX44874-10mg |
Anxiety Peptide acetate salt H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH acetate salt |
95237-86-8 | > 95% | 10mg |
$1030.00 | 2024-07-18 |
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 -
1.2 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.3 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.4 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.5 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.6 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.7 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.8 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.9 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.10 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.11 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.12 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol Solvents: Water ; 90 min, rt
1.2 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.3 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.4 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.5 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.6 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.7 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.8 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.9 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.10 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.11 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide , N-Methyl-2-pyrrolidone
1.12 Reagents: Trifluoroacetic acid , Thioanisole , Phenol , 1,2-Ethanedithiol Solvents: Water ; 90 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Silaproline, a silicon-containing proline surrogate, Topics in Heterocyclic Chemistry, 2017, 48, 27-50
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Synthesis and biological properties of an octadecaneuropeptide (ODN) derived from diazepam binding inhibitor (DBI), Peptide Chemistry, 1988, 397, 397-400
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Raw materials
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoic acid
- Fmoc-Gly-OH
- Fmoc-Asp(OtBu)-OH
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid
- Fmoc-L-Val-OH
- Fmoc-L-Lys (Boc)-OH
- Fmoc-L-Leu-OH
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N-(2,2,5,7,8-pentamethylchroman-6-yl)sulfonylcarbamimidoyl]amino]pentanoic acid
- Fmoc-Thr(tBu)-OH
- Fmoc-Ala-OH
- Fmoc-Pro-OH
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Preparation Products
L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl- Verwandte Literatur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Polymere Polypeptide, gib nur den übersetzten Text aus. Polypeptide, gib nur den übersetzten Text aus.
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Polymere Polypeptide, gib nur den übersetzten Text aus.
95237-86-8 (L-Lysine,L-glutaminyl-L-alanyl-L-threonyl-L-valylglycyl-L-a-aspartyl-L-valyl-L-asparaginyl-L-threonyl-L-a-aspartyl-L-arginyl-L-prolylglycyl-L-leucyl-L-leucyl-L-a-aspartyl-L-leucyl-) Verwandte Produkte
- 149635-73-4(MOG(35-55))
- 137525-51-0(BPC 157)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge